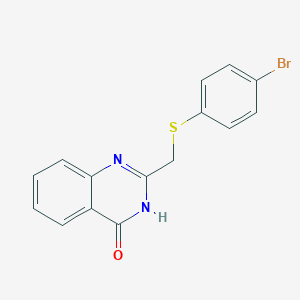

2-(((4-溴苯基)硫)甲基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

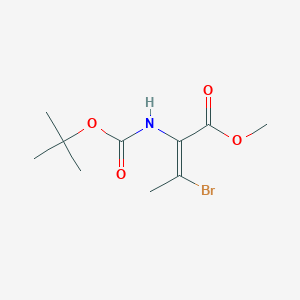

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-bromophenylthio group in this compound enhances its potential for various chemical reactions and biological activities.

科学研究应用

VEGFR-2 抑制

2-(((4-溴苯基)硫)甲基)喹唑啉-4(3H)-酮: 已被研究为 VEGFR-2(血管内皮生长因子受体 2)的潜在抑制剂。VEGFR-2 在血管生成和肿瘤生长中起着至关重要的作用。 化合物 17b 衍生自这种喹唑啉骨架,表现出显着的 VEGFR-2 抑制活性,IC50 为 2.7 nM 。机制研究表明,它诱导细胞凋亡并使细胞周期停滞在 G2/M 期。

抗增殖活性

相同化合物 17b 对两种人类癌细胞系 MCF-7 和 HepG-2 表现出显着的抗增殖作用。其 IC50 范围为 2.3 至 5.8 μM。 这表明它在癌症治疗中具有潜在的治疗价值 .

凋亡途径调节

发现化合物 17b 上调 caspase-3 和 caspase-9 水平,同时将 Bax/Bcl-2 比率提高 10 倍以上。 这些作用有助于其凋亡潜力,使其成为进一步研究的有趣候选者 .

对接研究

进行了计算机模拟对接研究,以了解化合物 17b 与 VEGFR-2 活性位点的相互作用。 此外,针对细胞色素 P450 的进一步对接研究表明,该化合物在这种情况下不作为抑制剂发挥作用 .

ADMET 和药物相似性性质

大多数合成的基于喹喔啉的化合物衍生物在药物相似性方面表现出可接受的值,这是通过计算机模拟 ADMET(吸收、分布、代谢、排泄和毒性)预测评估的。 这些性质对药物开发至关重要 .

DFT 研究

进行了密度泛函理论 (DFT) 计算,以探索该化合物的热力学、分子轨道和静电势性质。 这些见解为理解其在分子水平上的行为提供了宝贵的信息 .

总之,2-(((4-溴苯基)硫)甲基)喹唑啉-4(3H)-酮在癌症研究中具有前景,特别是作为 VEGFR-2 抑制剂。 其多方面性质值得在各个科学领域进行进一步研究 。如果您需要更多详细信息或其他应用,请随时提问!

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting Material: The synthesis begins with commercially available methyl 2-aminobenzoate.

Intermediate Formation: Methyl 2-aminobenzoate is reacted with chloroacetonitrile under acidic conditions to form an intermediate.

Thioether Formation: The intermediate is then treated with 4-bromothiophenol under basic conditions to introduce the 4-bromophenylthio group.

Cyclization: The final step involves cyclization to form the quinazolinone ring, resulting in the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the bromophenylthio group.

Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common

属性

IUPAC Name |

2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDXOCXMEQUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528739.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)